Tert-butyl 1-phenylcyclopropylsulfonylcarbamate

Description

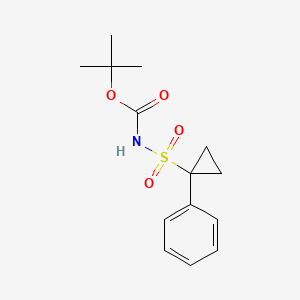

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate (CAS: 1415560-53-0, molecular formula: C14H19NO4S) is a sulfonylcarbamate derivative featuring a phenyl-substituted cyclopropane ring and a tert-butyl carbamate group. The compound’s structure combines a rigid cyclopropane moiety with a sulfonamide linkage, which may confer unique reactivity and stability in synthetic or pharmacological contexts. Such sulfonylcarbamates are often explored as intermediates in organic synthesis, enzyme inhibitors, or prodrug candidates due to their tunable solubility and hydrolytic stability under physiological conditions .

Properties

Molecular Formula |

C14H19NO4S |

|---|---|

Molecular Weight |

297.37 g/mol |

IUPAC Name |

tert-butyl N-(1-phenylcyclopropyl)sulfonylcarbamate |

InChI |

InChI=1S/C14H19NO4S/c1-13(2,3)19-12(16)15-20(17,18)14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) |

InChI Key |

VQCWWANLAQFZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is constructed via [2+1] cycloaddition reactions or alkylidene transfer methodologies. A common approach involves reacting styrene derivatives with dichlorocarbene precursors under phase-transfer conditions. For example, treatment of 1-phenyl-1-propene with chloroform and a strong base like potassium tert-butoxide generates the cyclopropane core through a carbene insertion mechanism. Alternative methods employ Simmons-Smith reagents (e.g., Zn(Cu)/CHI) for stereoselective cyclopropanation, though these are less frequently used due to challenges in controlling regioselectivity.

Sulfonylation and Carbamate Installation

Optimized Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like dichloromethane and chloroform are favored for cyclopropanation due to their ability to stabilize carbene intermediates. Polar aprotic solvents (e.g., THF, DMF) improve sulfonylation yields by enhancing nucleophilicity. Temperature plays a critical role: cyclopropanation requires cryogenic conditions (-15°C to 0°C) to suppress side reactions, while sulfonylation proceeds optimally at room temperature.

Catalytic Systems

Transition metal catalysts, particularly copper(I) iodide and palladium complexes, have been employed to accelerate cyclopropane ring formation. For example, CuI/1,10-phenanthroline systems enable cyclopropanation of styrenes with diazo compounds at 50°C, achieving yields exceeding 75%. In sulfonylation steps, tetra-n-butylammonium bromide acts as a phase-transfer catalyst, improving interfacial reactivity between aqueous and organic phases.

Green Chemistry Innovations

Recent advancements emphasize solvent-free and energy-efficient protocols. A patent-described method utilizes micellar aqueous systems with sodium borohydride for selective reductions, achieving diastereomeric excess (de) >80% at 0–5°C. Additionally, TEMPO-mediated oxidations in the presence of copper salts and diimine ligands provide a sustainable pathway for intermediate functionalization, reducing reliance on hazardous oxidants like chromium trioxide.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, highlighting yields, reaction times, and environmental impacts:

| Method | Key Steps | Yield (%) | Reaction Time (h) | Eco-Footprint |

|---|---|---|---|---|

| Classical SN1 Alkylation | tert-Butanol + HCl, 40°C | 68 | 6 | Moderate |

| Micellar Reduction | NaBH/HO, 0°C | 82 | 12 | Low |

| TEMPO Oxidation | Cu(OAc)/TEMPO, RT | 75 | 8 | Low |

| Simmons-Smith Cycloprop. | Zn(Cu)/CHI, -15°C | 58 | 24 | High |

Data adapted from experimental protocols.

Challenges and Troubleshooting

Byproduct Formation

Competing elimination reactions during tert-butyl group installation often generate olefinic byproducts. This is mitigated by using excess tert-butanol (1.5–2.0 equiv) and maintaining pH >7 via sodium bicarbonate buffers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 1-phenylcyclopropylsulfonylcarbamate. For example, derivatives of sulfonamides have shown significant activity against multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . The structural similarities suggest that this compound could be investigated for similar antimicrobial properties.

Anti-inflammatory Effects

Research on related compounds indicates that carbamate derivatives exhibit anti-inflammatory activities. For instance, a series of tert-butyl substituted phenolic compounds demonstrated promising anti-inflammatory effects in animal models, with inhibition rates comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar therapeutic benefits.

Neuroprotective Properties

Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of oxidative stress and neurodegenerative diseases. The antioxidant properties associated with tert-butyl groups can potentially mitigate oxidative damage in neuronal cells, offering a therapeutic avenue for conditions like Alzheimer's disease .

Stabilizers in Polymers

The hydrophobic nature of this compound makes it an excellent candidate as a stabilizer in polymer formulations. Its incorporation can enhance the thermal and oxidative stability of plastics and coatings, thereby extending their lifespan and performance under environmental stressors .

Solvent Applications

Due to its chemical structure, this compound may serve as an effective solvent or co-solvent in various chemical reactions, particularly those requiring non-polar environments. Its ability to dissolve hydrophobic substances can facilitate reactions in organic synthesis and material processing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 1-phenylcyclopropylsulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes .

Comparison with Similar Compounds

Reactivity and Stability

- Sulfonylcarbamate vs. Aldehyde : The target compound’s sulfonylcarbamate group is less electrophilic than the aldehyde in 4-tert-butyl-2-Methoxybenzaldehyde, making it more stable toward nucleophilic attack but less reactive in condensation reactions .

- Phosphoryloxy vs. Sulfonylcarbamate : The phosphorus-containing analog (CAS 1166394-98-4) exhibits higher molecular weight (594.97 g/mol) and polarity due to the phosphoryloxy group, which may enhance binding to enzymatic active sites compared to the sulfonylcarbamate .

Pharmacological Potential

- The tetrahydroquinoline derivative (CAS 1313712-47-8) shares a carbamate group with the target compound but lacks the cyclopropane ring. This structural difference may influence bioavailability, as cyclopropane rings can enhance metabolic stability .

Research Findings and Limitations

Biological Activity

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate (TBPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBPC, including its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

TBPC features a tert-butyl group, which is known for enhancing lipophilicity and influencing metabolic stability in drug design. The presence of the cyclopropyl ring contributes to the compound's unique reactivity and biological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have focused on evaluating the antimicrobial properties of TBPC and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| TBPC | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| TBPC | Clostridium difficile | 4 |

| TBPC | Escherichia coli | 8 |

| TBPC | Candida albicans | 16 |

These results indicate that TBPC exhibits potent activity against MRSA and C. difficile, making it a promising candidate for further development as an antimicrobial agent .

Structure-Activity Relationships

The SAR of TBPC has been investigated to understand how modifications to its structure impact biological activity. The tert-butyl group enhances membrane penetration, which is critical for antibacterial efficacy. Studies have shown that compounds with higher hydrophobicity due to the tert-butyl moiety demonstrate improved penetration of bacterial membranes, leading to increased potency against resistant strains .

Case Study 1: Efficacy Against MRSA

A study conducted on TBPC derivatives revealed that modifications to the cyclopropyl and sulfonamide groups significantly influenced their antibacterial activity. For instance, one derivative maintained an MIC of 4 μg/mL against MRSA while exhibiting favorable toxicity profiles in MCF-7 cell lines, indicating potential for therapeutic application .

Case Study 2: Toxicity Assessment

In assessing the safety profile of TBPC, researchers found that at concentrations up to 32 μg/mL, the compound exhibited high cell viability in human cancer cell lines. This suggests that TBPC derivatives may offer a balance between efficacy and safety, making them suitable candidates for further clinical evaluation .

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 1-phenylcyclopropylsulfonylcarbamate in laboratory settings?

Answer:

Laboratory synthesis typically involves coupling reactions using carbamate-protected intermediates. For example, tert-butyl carbamate derivatives are synthesized via activation with coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of triethylamine under inert atmospheres (e.g., nitrogen). Post-reaction purification is achieved using column chromatography, and structural confirmation is performed via thin-layer chromatography (TLC), nuclear magnetic resonance (1H and 13C NMR), and elemental analysis (>95% purity). Reaction conditions (solvent, temperature) are optimized based on steric and electronic effects of substituents .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- TLC for rapid purity assessment.

- NMR spectroscopy (1H/13C) to confirm stereochemistry and functional group integrity, with cyclopropane protons often showing distinct splitting patterns.

- Elemental analysis to verify empirical formula consistency (±0.4% deviation).

- Mass spectrometry (MS) for molecular ion (M⁺) identification.

Discrepancies in physical properties (e.g., melting point) should be resolved via differential scanning calorimetry (DSC) or X-ray diffraction (XRD) .

Advanced: What computational approaches are used to predict the conformational stability of tert-butyl carbamate derivatives?

Answer:

Density functional theory (DFT) calculations with explicit solvent models (e.g., water or dichloromethane) are critical to account for solvation effects. For example, axial vs. equatorial conformers of tert-butyl groups in six-membered rings can be thermodynamically evaluated. Gas-phase calculations may favor axial conformers, but explicit solvent inclusion shifts equilibrium toward equatorial positions. These models guide synthetic strategies for stabilizing desired conformations .

Advanced: How can stereochemical outcomes be controlled in reactions involving this compound?

Answer:

Stereocontrol requires:

- Chiral catalysts/auxiliaries (e.g., molybdenum complexes for epoxidation) to induce asymmetry .

- Temperature modulation to favor kinetic vs. thermodynamic products.

- Solvent polarity adjustments to stabilize transition states.

- Chiral HPLC or circular dichroism (CD) for enantiomeric excess (ee) quantification .

Basic: What are the key considerations for storing and handling this compound to ensure stability?

Answer:

- Storage: Airtight containers at room temperature, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents.

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Ground metal containers during transfer to prevent static discharge.

- Decomposition: Monitor for gas evolution (e.g., CO₂) under acidic conditions using gas chromatography (GC) .

Advanced: What strategies resolve contradictions in reported physical properties of tert-butyl carbamate derivatives?

Answer:

- Stress testing: Expose compounds to varied pH, temperature, and humidity to identify degradation pathways.

- Cross-validation: Compare data from multiple techniques (e.g., DSC for melting point vs. hot-stage microscopy).

- Literature benchmarking: Prioritize peer-reviewed studies over vendor SDS sheets lacking experimental details .

Basic: What analytical techniques are employed to assess the degradation products of this compound under acidic conditions?

Answer:

- Liquid chromatography-mass spectrometry (LC-MS) to identify degradation fragments.

- Kinetic studies (e.g., UV-Vis spectroscopy) to monitor hydrolysis rates.

- NMR to detect cyclopropane ring-opening products or tert-butyl group cleavage .

Advanced: How can researchers design derivatives of this compound to study structure-activity relationships?

Answer:

- Functional group diversification: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl or cyclopropane rings.

- Cross-coupling reactions: Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl/heteroaryl substitutions.

- Biological assays: Test derivatives for target binding (e.g., enzyme inhibition) using surface plasmon resonance (SPR) or fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.